molecular formula C9H11BrOS B13067567 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal

Cat. No.: B13067567
M. Wt: 247.15 g/mol
InChI Key: SEWIIAIBKSVRMS-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal is an organic compound that features a brominated thiophene ring attached to a dimethylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal typically involves the bromination of thiophene followed by the introduction of the dimethylpropanal group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated thiophene with a boronic acid derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-2,2-dimethylpropanal: Similar structure but with a bromophenyl group instead of a bromothiophene group.

    3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanol: The reduced form of the aldehyde.

    3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid: The oxidized form of the aldehyde.

Uniqueness

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanal is unique due to the presence of the bromothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C9H11BrOS/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4,6H,5H2,1-2H3

InChI Key

SEWIIAIBKSVRMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(S1)Br)C=O

Origin of Product

United States

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